![molecular formula C10H8N4S B13882500 4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a unique combination of pyrrole, thiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine typically involves the annulation of pyridine to a thiazole ring. One common method involves the reaction of hydrazonoyl halides with various precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
科学研究应用
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine has several scientific research applications:
作用机制
The mechanism of action of 4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole share structural similarities and exhibit various biological activities.
Pyrazolothiazoles: These compounds also feature fused thiazole rings and are studied for their medicinal properties.
Uniqueness
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine is unique due to its specific combination of pyrrole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C10H8N4S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-3-6(1-2-12-9)7-4-8-10(14-7)13-5-15-8/h1-5,14H,(H2,11,12) |
InChI 键 |
BHZQYTGTBVLWTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=CC3=C(N2)N=CS3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


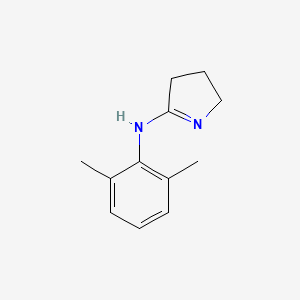
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
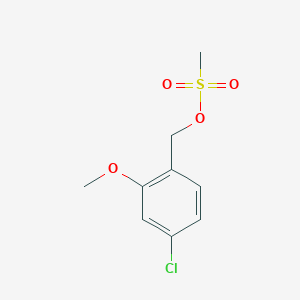

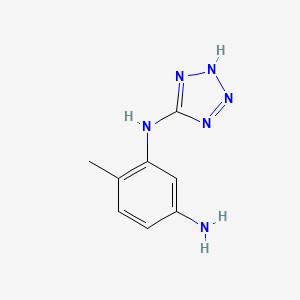

![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

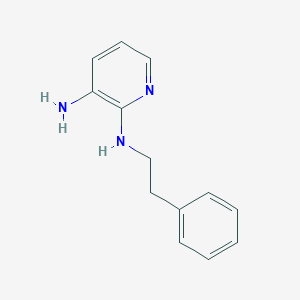


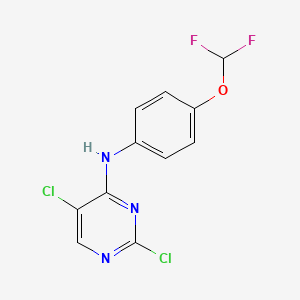
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)

